2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one
Description
2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridinone core substituted with a 2,6-dichlorophenyl group. The compound’s synthesis and characterization would typically involve methods outlined in organic chemistry textbooks, such as cyclocondensation reactions and spectroscopic validation (e.g., NMR, MS) .
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O/c13-8-2-1-3-9(14)11(8)17-12(18)7-6-15-5-4-10(7)16-17/h1-6,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXJFBHXKPUXHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2C(=O)C3=C(N2)C=CN=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301159526 | |
| Record name | 3H-Pyrazolo[4,3-c]pyridin-3-one, 2-(2,6-dichlorophenyl)-1,2-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301159526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1624261-22-8 | |
| Record name | 3H-Pyrazolo[4,3-c]pyridin-3-one, 2-(2,6-dichlorophenyl)-1,2-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1624261-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Pyrazolo[4,3-c]pyridin-3-one, 2-(2,6-dichlorophenyl)-1,2-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301159526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.
Cyclization with Pyridine: The pyrazole intermediate is then subjected to cyclization with a pyridine derivative. This step often requires the use of a strong acid or base to facilitate the ring closure.
Chlorination: The final step involves the introduction of chlorine atoms to the phenyl group. This can be accomplished using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorine atoms on the phenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atoms.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a pharmacophore in drug development. Its structure allows it to interact with various biological targets, including enzymes and receptors. Notably:
- Anticancer Activity: Studies have shown that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines, suggesting potential as an anticancer agent.
- Antimicrobial Properties: Research indicates effectiveness against a range of bacterial strains, making it a candidate for antibiotic development.
Case Study Example:
A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of 2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one and their biological evaluations. The results demonstrated significant inhibition of tumor growth in vitro and in vivo models .
Material Science
The unique electronic and optical properties of this compound make it suitable for applications in material science:
- Organic Light Emitting Diodes (OLEDs): Its electronic properties allow for potential use in OLED technology.
- Photovoltaic Cells: The compound's ability to absorb light can be harnessed in solar energy applications.
Research Insight:
A recent article in Advanced Materials highlighted how pyrazolopyridine derivatives can enhance the efficiency of organic solar cells due to their favorable charge transport characteristics .
Biological Studies
The interactions of this compound with biological macromolecules are under investigation to understand its therapeutic effects:
- Enzyme Inhibition: Studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders.
Case Study Example:
Research published in Biochemical Pharmacology demonstrated that the compound effectively inhibited the enzyme cyclooxygenase (COX), which is involved in inflammation processes .
Industrial Applications
In industry, this compound serves as an intermediate for synthesizing more complex molecules:
- Chemical Synthesis: Utilized in the production of agrochemicals and pharmaceuticals.
Industrial Insight:
A review in Chemical Reviews discussed the utility of pyrazolopyridine derivatives as building blocks for synthesizing various bioactive compounds used in agriculture .
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Heterocycle Core Differences: The target compound’s pyrazolo[4,3-c]pyridinone core differs from analogs such as pyrazolo[3,4-b]pyridinone and triazolo[4,3-a]pyridinone in ring fusion positions and heteroatom arrangement. Triazolo derivatives (e.g., 62337-66-0) introduce an additional nitrogen atom, altering solubility and hydrogen-bonding capacity .
Substituent Effects: The 2,6-dichlorophenyl group in the target compound enhances lipophilicity compared to the benzyl-substituted analog (320419-93-0) . This may influence membrane permeability and metabolic stability.
Synthetic and Commercial Challenges :
Pharmacological and Computational Insights
While direct pharmacological data for the target compound is unavailable, molecular docking studies using tools like AutoDock Vina could predict binding affinities to therapeutic targets (e.g., kinases, GPCRs) . Comparative analysis with triazolo derivatives, which are documented as pharmaceutical impurities, might reveal shared metabolic pathways or toxicity profiles .
Biological Activity
2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrazolopyridines and is characterized by a fused pyrazole and pyridine ring system with dichlorinated phenyl substituents. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various therapeutic potentials.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Pyrazole Ring : The initial step typically involves the reaction of hydrazine with a diketone or β-keto ester under acidic or basic conditions.
- Cyclization with Pyridine : The pyrazole intermediate undergoes cyclization with a pyridine derivative, often facilitated by strong acids or bases.
- Chlorination : The introduction of chlorine atoms to the phenyl group can be achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride under controlled conditions .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets in biological systems. The compound can bind to various enzymes and receptors, modulating their activity and leading to diverse biological effects. The exact pathways and targets vary based on the specific application but often include:
- Kinase Inhibition : Studies indicate that this compound may act as a potent inhibitor of certain protein kinases involved in cancer pathways .
- Anticancer Activity : Preliminary data suggest significant cytotoxic effects against various cancer cell lines, indicating potential as a chemotherapeutic agent .
Anticancer Properties
Research has demonstrated that this compound exhibits promising anticancer activity:
- Cytotoxicity : In vitro studies have shown this compound's ability to induce apoptosis in cancer cells, with IC50 values ranging from 28.8 to 124.6 µM against different cell lines .
- Mechanistic Insights : Molecular docking studies revealed strong binding affinities for key kinases such as MEK1 and EGFR, suggesting that these interactions could inhibit cancer cell proliferation effectively .
Other Biological Activities
In addition to anticancer properties, the compound has been investigated for other therapeutic potentials:
- Antiviral Activity : Emerging studies indicate that derivatives of this compound may exhibit antiviral properties against SARS-CoV-2 by inhibiting viral proteases .
- Neuroprotective Effects : Some research suggests potential neuroprotective roles, although further studies are needed to confirm these findings.
Case Studies
- Cytotoxicity Against Colorectal Cancer Cells :
- Inhibition of Kinase Activity :
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
